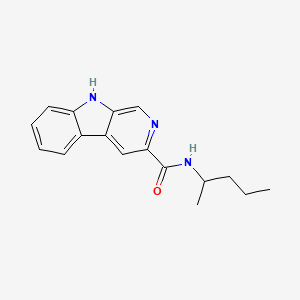
N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This particular compound features a pentan-2-yl group attached to the nitrogen atom of the beta-carboline structure, which may influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide typically involves the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline skeleton.
Introduction of the carboxamide group: The carboxamide group can be introduced via an amide coupling reaction, where the carboxylic acid derivative of the beta-carboline reacts with an amine (in this case, pentan-2-ylamine) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated peptide synthesizers for the amide coupling step.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the beta-carboline core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted beta-carboline derivatives.
Applications De Recherche Scientifique
N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its psychoactive effects and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and DNA.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmine: Another beta-carboline with similar psychoactive properties.
Harmaline: Known for its use in traditional medicine and similar biological activities.
Norharmane: A beta-carboline with antimicrobial and anticancer properties.
Uniqueness
N-(Pentan-2-yl)-9H-beta-carboline-3-carboxamide is unique due to the presence of the pentan-2-yl group, which may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved bioavailability and efficacy in biological systems.
Propriétés
Numéro CAS |
89508-07-6 |
|---|---|
Formule moléculaire |
C17H19N3O |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
N-pentan-2-yl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-3-6-11(2)19-17(21)15-9-13-12-7-4-5-8-14(12)20-16(13)10-18-15/h4-5,7-11,20H,3,6H2,1-2H3,(H,19,21) |
Clé InChI |
CQXWCAOHVYXKMX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


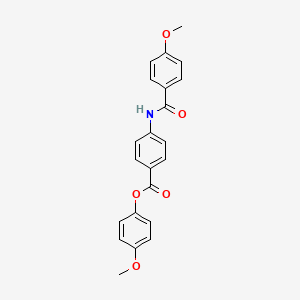

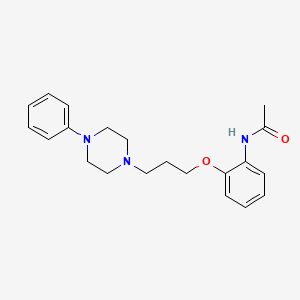
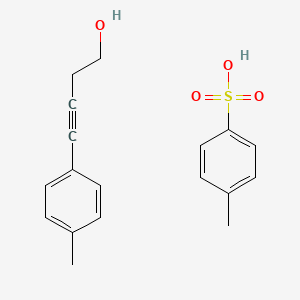

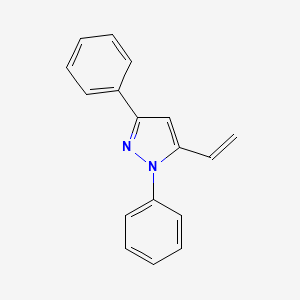
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
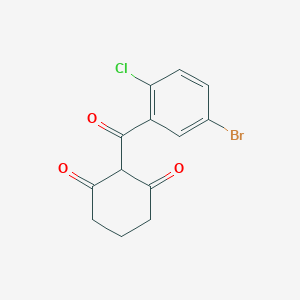

![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)
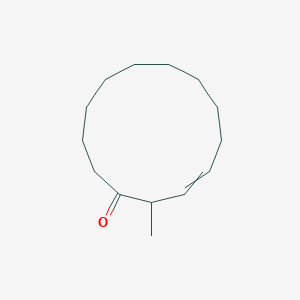
![Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate](/img/structure/B14403153.png)
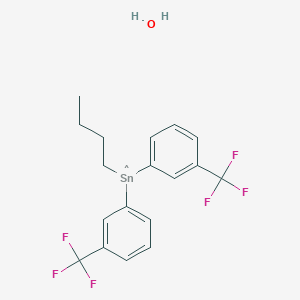
![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)
